Ahd-HN
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Overview
Description
Preparation Methods
The synthesis of Ahd-HN involves the reaction of 1-Amino Hydantoin with 1-Formylnaphthalen-2-ol . The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Industrial production methods for this compound are not widely documented, but laboratory synthesis often involves standard organic synthesis techniques and purification processes .
Chemical Reactions Analysis
Ahd-HN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler amine derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ahd-HN has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent marker in various chemical assays and experiments.
Biology: this compound is employed in proteomics research to study protein interactions and functions.
Medicine: The compound’s fluorescence properties make it useful in diagnostic imaging and therapeutic research.
Industry: This compound is used in the development of new materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Ahd-HN involves its interaction with specific molecular targets, leading to fluorescence emission. The compound’s fluorescence properties are due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various research applications to visualize and track molecular interactions and processes .
Comparison with Similar Compounds
Ahd-HN can be compared with other similar compounds such as:
1-Amino Hydantoin: A precursor to this compound with similar chemical properties.
1-Formylnaphthalen-2-ol: Another precursor used in the synthesis of this compound.
Fluorescent dyes: Compounds like fluorescein and rhodamine, which also exhibit fluorescence properties but differ in their chemical structure and applications.
This compound is unique due to its specific fluorescence characteristics and its applications in proteomics research, which distinguish it from other fluorescent compounds .
Properties
IUPAC Name |
1-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-15-17-8-13(19)16-14(17)20/h1-7,18H,8H2,(H,16,19,20)/b15-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWSRGRXKSWNO-VIZOYTHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.